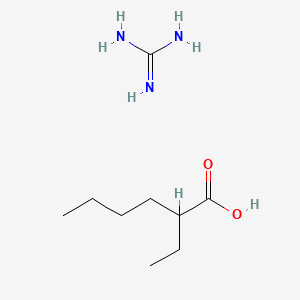
Tris(benzoato-O)oxovanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(benzoato-O)oxovanadium is a coordination compound where an oxovanadium center is ligated by three benzoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(benzoato-O)oxovanadium typically involves the reaction of vanadium pentoxide (V2O5) with benzoic acid in the presence of a suitable solvent, such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The general reaction can be represented as follows:
V2O5+6C6H5COOH→2VO(C6H5COO)3+3H2O
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(benzoato-O)oxovanadium can undergo various chemical reactions, including:
Oxidation: The oxovanadium center can be oxidized to higher oxidation states, such as vanadium(V).
Reduction: The compound can be reduced to lower oxidation states, such as vanadium(III).
Substitution: The benzoate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent, such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of vanadium(V) complexes.
Reduction: Formation of vanadium(III) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: The compound has shown promise in biological studies, including enzyme inhibition and interaction with biomolecules.
Medicine: Research has explored its potential as an anticancer agent and its role in insulin-mimetic activity, which could be beneficial for diabetes treatment.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and as a precursor for vanadium-based catalysts.
Mecanismo De Acción
The mechanism by which tris(benzoato-O)oxovanadium exerts its effects is largely dependent on its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby altering their activity. The compound’s redox properties also enable it to participate in electron transfer reactions, which can influence cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Tris(oxalato)oxovanadium: Another oxovanadium complex with oxalate ligands.
Tris(acetato)oxovanadium: Similar structure but with acetate ligands.
Tris(malonato)oxovanadium: Contains malonate ligands instead of benzoate.
Uniqueness: Tris(benzoato-O)oxovanadium is unique due to the presence of benzoate ligands, which can influence its solubility, stability, and reactivity compared to other oxovanadium complexes. The aromatic nature of the benzoate ligands also allows for π-π interactions, which can be advantageous in certain catalytic and biological applications.
Propiedades
Número CAS |
25578-30-7 |
|---|---|
Fórmula molecular |
C21H18O7V |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
benzoic acid;oxovanadium |
InChI |
InChI=1S/3C7H6O2.O.V/c3*8-7(9)6-4-2-1-3-5-6;;/h3*1-5H,(H,8,9);; |
Clave InChI |
VDWQNSKYBVSYDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O=[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



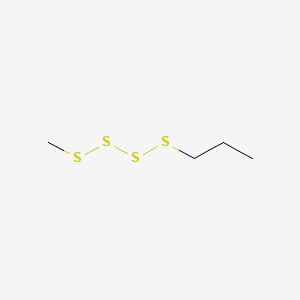
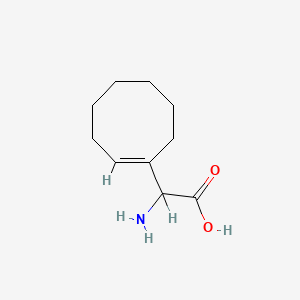

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)

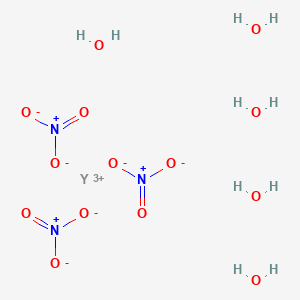
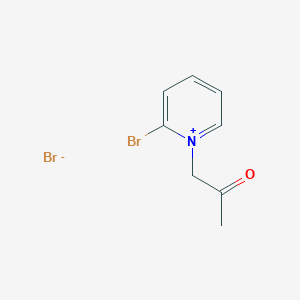

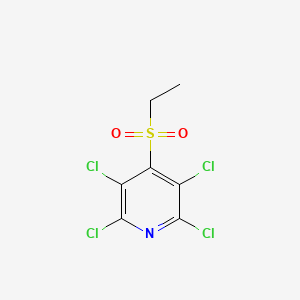
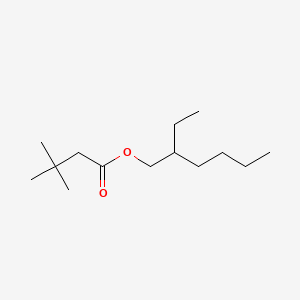
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
